N-(Piperidin-4-ylmethyl)cyclopropanamine
Description
N-(Piperidin-4-ylmethyl)cyclopropanamine is a secondary amine featuring a piperidin-4-ylmethyl group attached to the nitrogen of cyclopropanamine. Piperidine derivatives are commonly explored for central nervous system (CNS) activity, sigma receptor modulation, or as synthetic precursors .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHOSENBUUWUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693575 | |
| Record name | N-[(Piperidin-4-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225472-72-9 | |
| Record name | N-[(Piperidin-4-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-ylmethyl)cyclopropanamine typically involves the reaction of piperidine with cyclopropanecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like methanol or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-ylmethyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be alkylated or acylated using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
N-(Piperidin-4-ylmethyl)cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below highlights key structural differences and molecular characteristics of N-(Piperidin-4-ylmethyl)cyclopropanamine and related compounds:
Key Observations:
- Piperidine vs.
- Functional Groups : Nitro or methoxymethyl substituents (e.g., in ) introduce polarity, affecting solubility and metabolic stability.
Pharmacological Profiles
While direct pharmacological data for this compound is unavailable, related compounds suggest possible targets:
- Sigma Receptor Ligands : Piperidine-containing compounds like BD 1008 and BD 1047 () are sigma-1 receptor antagonists, implying the target compound may share similar interactions .
- Psychoactive Potential: Piperidine-carboxamide derivatives (e.g., N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide, ) are associated with CNS activity, suggesting structural motifs critical for neuropharmacology .
Biological Activity
N-(Piperidin-4-ylmethyl)cyclopropanamine, also referred to as N-(4-Piperidylmethyl)cyclopropanamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a cyclopropane moiety linked to a piperidine ring. The molecular formula is with a molecular weight of approximately 168.24 g/mol. The presence of both piperidine and cyclopropane groups suggests interactions with various biological targets, particularly neurotransmitter systems.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Compounds with similar structures have been shown to interact with ion channels and other critical cellular pathways, leading to various pharmacological effects.
Potential Mechanisms Include:
- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors may influence mood and cognitive functions.
- Ion Channel Interaction : Potential modulation of ion channels could affect neuronal excitability and synaptic transmission.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in disease progression, such as those linked to neurodegenerative disorders and cancers.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by targeting specific receptors or enzymes involved in tumor growth.
- Neuroprotective Effects : Its structural features may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Activity : Compounds structurally related to this compound have shown promise in reducing inflammation markers in vitro.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro assessments have revealed that this compound can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production in inflammatory models, suggesting potential applications in treating inflammatory conditions .
Structure–Activity Relationship (SAR)
Studies on related compounds have established a structure–activity relationship that highlights how modifications to the piperidine or cyclopropane moieties can enhance or diminish biological activity. For instance, altering substituents on the piperidine ring has been shown to affect receptor binding affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
